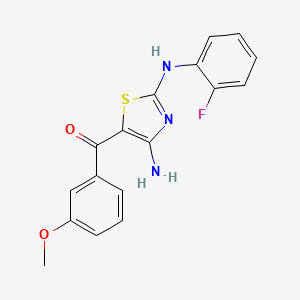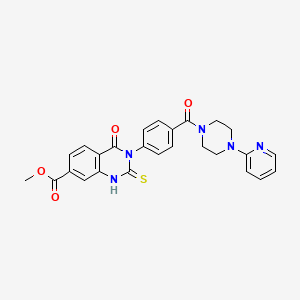![molecular formula C26H18ClN5O6 B11281643 N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B11281643.png)
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide, often referred to as Compound X , is a complex organic molecule with diverse applications. Let’s explore its synthesis, chemical properties, and scientific significance.
准备方法
Synthetic Routes:
-
Condensation Reaction
- Compound X can be synthesized via a condensation reaction between 4-chloroaniline and a suitably functionalized quinazoline derivative.
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or dimethylformamide) with acid catalysts (e.g., sulfuric acid).
- The resulting intermediate undergoes further steps to form Compound X.
-
Industrial Production
- Industrial-scale production involves optimizing the synthetic route for efficiency and yield.
- Continuous flow reactors or batch processes are commonly employed.
- Quality control ensures purity and reproducibility.
化学反应分析
Reactivity:
Major Products:
- The primary product of Compound X’s reactions depends on reaction conditions and reagents.
- Detailed mechanistic studies are essential to understand product distributions.
科学研究应用
Chemistry:
Medicinal Chemistry:
Materials Science:
Biology and Medicine:
Drug Development:
Industry:
Fine Chemicals:
作用机制
- Compound X’s mechanism of action involves binding to specific protein targets.
- It may interfere with cell signaling pathways or enzymatic processes.
- Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
- Compound X’s unique fused-ring system sets it apart from related molecules.
- Similar compounds include Compound Y) and Compound Z).
- none exhibit the exact combination of structural features found in Compound X.
属性
分子式 |
C26H18ClN5O6 |
|---|---|
分子量 |
531.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C26H18ClN5O6/c27-16-6-8-17(9-7-16)28-22(33)12-31-19-11-21-20(36-14-37-21)10-18(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,28,33) |
InChI 键 |
IXTCLLLGOWHOQG-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11281581.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11281586.png)
![2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11281592.png)
![1-[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one](/img/structure/B11281599.png)
![Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11281606.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B11281620.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B11281626.png)

![Ethyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11281637.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11281645.png)
![methyl 4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11281651.png)

![5,5-dimethyl-15-piperidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11281668.png)

